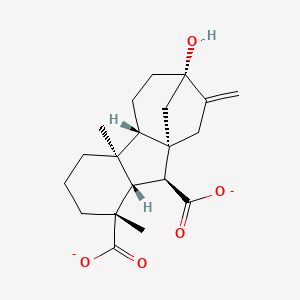

gibberellin A53(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gibberellin A53(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A53. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A53.

Applications De Recherche Scientifique

Biochemical Properties

Gibberellin A53(2-) interacts with several enzymes and proteins within plant cells. Key biochemical properties include:

- Interaction with Gibberellin 20-Oxidase : This enzyme converts precursor molecules into bioactive gibberellins, including gibberellin A53(2-), playing a vital role in gibberellin biosynthesis .

- Cellular Effects : The compound promotes cell elongation by enhancing gene expression related to cell wall loosening and expansion .

- Molecular Mechanism : Upon binding to the GID1 receptor in plants, gibberellin A53(2-) activates downstream signaling pathways that lead to the degradation of DELLA proteins, which are growth repressors .

Physiological Effects

Gibberellin A53(2-) has several physiological effects on plant growth:

- Seed Germination : It plays a pivotal role in breaking seed dormancy and promoting germination by regulating the balance between gibberellins and abscisic acid .

- Stem Elongation : The compound enhances stem elongation in various plant species, making it valuable for agricultural applications aimed at improving crop yield .

- Flower Development : Gibberellin A53(2-) influences flowering time and flower development through its regulatory effects on flowering pathways .

Plant Growth Regulation

Gibberellin A53(2-) is extensively used in agricultural research to enhance crop yield and improve plant growth under different environmental conditions. Its application has been shown to significantly increase biomass in dwarf mutants of Arabidopsis thaliana, demonstrating its potential for agricultural enhancement .

Comparative Studies

Researchers utilize gibberellin A53(2-) for comparative studies with other gibberellins to understand their diverse functions. This comparative approach helps elucidate the complex hormonal interactions that regulate plant growth and development .

Analytical Techniques Development

The compound serves as a standard for developing analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its well-defined structure allows researchers to identify and quantify gibberellins in plant tissues effectively .

Case Study 1: Effects on Dwarf Mutants

Research involving Arabidopsis thaliana mutants demonstrated that treatment with gibberellin A53(2-) resulted in significant increases in height and biomass compared to untreated controls. This underscores the compound's potential for agricultural applications where growth enhancement is desired .

Case Study 2: Interaction with Auxins

A study examining the interaction between gibberellin A53(2-) and auxins revealed synergistic effects on root elongation and leaf area expansion. When applied together, these hormones resulted in greater growth responses than when applied individually, indicating that gibberellin A53(2-) can enhance auxin-mediated processes .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Plant Growth Regulation | Promotes stem elongation and increases biomass in dwarf mutants |

| Comparative Studies | Helps understand hormonal interactions regulating plant processes |

| Analytical Techniques | Serves as a standard for identifying and quantifying gibberellins |

| Seed Germination | Breaks dormancy and promotes germination by balancing phytohormones |

Recent Advances in Gibberellin Research

Recent studies have focused on:

- Biosynthetic Pathways : Identification of enzymes involved in gibberellin biosynthesis.

- Environmental Influences : Understanding how environmental factors like light and temperature affect gibberellin levels.

- Genetic Regulation : Insights into how genetic factors regulate gibberellin metabolism .

These advancements are crucial for improving crop yields through targeted manipulation of gibberellin pathways.

Propriétés

Formule moléculaire |

C20H26O5-2 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,17-,18+,19-,20-/m0/s1 |

Clé InChI |

CZEMYYICWZPENF-VOLTXKGXSA-L |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |

SMILES canonique |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.